molecular formula C19H14O4 B5776026 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B5776026
M. Wt: 306.3 g/mol
InChI Key: YEQDNFMYZJPKJA-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one, also known as Flavokawain B (FKB), is a natural compound found in kava plants. Kava is a traditional drink in the South Pacific region, which has been used for centuries for its medicinal properties. FKB has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : The compound 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is structurally related to imperatorin, a compound whose crystal structure exhibits interesting C-H...O, C-H...π, and π-π interactions. These interactions are vital in understanding the molecular assembly and properties of such compounds (Cox et al., 2003).

Synthesis and Derivatives

  • Synthesis of Derivatives : Research has focused on synthesizing a range of derivatives from compounds structurally similar to 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one, aiming to explore their potential as kinase inhibitors, which is significant in cancer research and drug development (Amr et al., 2017).

Photoreactive Properties

  • Photooxygenation Studies : Studies on angular furocoumarin derivatives, closely related to 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one, have revealed insights into their photooxygenation behavior. This is crucial for understanding their potential applications in photodynamic therapy or as photosensitizers (El-Gogary et al., 2015).

Novel Compounds and Pharmacological Potential

  • Discovery of Novel Compounds : Research has led to the identification of novel flavonoids structurally related to 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one. These compounds have shown potential pharmacological activities, such as inhibiting carbonic anhydrase-II, suggesting relevance in treating various disorders (Rahman et al., 2015).

Antihypertensive and Antiarrhythmic Properties

  • Potential in Cardiovascular Therapies : Some derivatives of 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one have been synthesized and tested for their potential as antihypertensive α-blocking and antiarrhythmic agents, indicating a possible role in cardiovascular treatments (Amr et al., 2017).

Cytotoxicity and Cancer Research

  • Cytotoxicity Studies : The cytotoxic effects of derivatives of 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one have been evaluated, showing significant activity against certain cancer cell lines. This research is instrumental in the search for new cancer treatments (Hu et al., 2010).

properties

IUPAC Name

3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-11-6-19(20)23-18-9-17-15(8-14(11)18)16(10-22-17)12-4-3-5-13(7-12)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQDNFMYZJPKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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